molecular formula C15H10O4 B191073 3',6-Dihydroxyflavone CAS No. 71592-46-6

3',6-Dihydroxyflavone

Cat. No. B191073
CAS RN: 71592-46-6
M. Wt: 254.24 g/mol
InChI Key: YHLLABKHTFWHSZ-UHFFFAOYSA-N
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Description

3’,6-Dihydroxyflavone (3,6-DHF) is an anti-cancer agent . It dose- and time-dependently decreases cell viability and induces apoptosis by activating the caspase cascade, cleaving poly (ADP-ribose) polymerase (PARP). 3,6-DHF increases intracellular oxidative stress and lipid peroxidation .


Molecular Structure Analysis

The molecular formula of 3’,6-Dihydroxyflavone is C15H10O4 . It has an average mass of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure of 3’,6-Dihydroxyflavone includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) and a heterocyclic pyrone ring © .


Chemical Reactions Analysis

3’,6-Dihydroxyflavone has been found to interact with bovine serum albumin (BSA) on PEG-coated silver nanoparticles . These interactions give rise to the formation of intermolecular and intramolecular H bonds .


Physical And Chemical Properties Analysis

3’,6-Dihydroxyflavone is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 477.1±45.0 °C at 760 mmHg, and a flash point of 186.2±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Anti-Cancer Properties

3',6-Dihydroxyflavone has shown promising anti-cancer properties. It induces apoptosis in leukemia HL-60 cells through mechanisms involving reactive oxygen species-mediated p38 MAPK/JNK pathway, caspase cascade activation, and altered glutathione-redox balance (Chang et al., 2010). Additionally, it exhibits cytotoxic activity in human cervical cancer cells, acting through toll-like receptor 4/CD14, p38 MAPK, JNK, ERK, and COX-2 pathways (Lee et al., 2014).

Neuroprotective Effects

3',6-Dihydroxyflavone derivatives, such as 7,8-Dihydroxyflavone, have shown potential as treatments for neurodegenerative diseases. These compounds act as BDNF mimetics and exhibit neuroprotective and antidepressant effects (Emili et al., 2020). Synthetic derivatives also promote neurogenesis and possess potent antidepressant effects (Liu et al., 2010).

Interaction with Biological Molecules

Studies have investigated the interactions of 3',6-Dihydroxyflavone with biological molecules. For instance, its interaction with bovine serum albumin in cyclodextrin medium has been analyzed, providing insights into its potential as a sensitive fluorescence probe in biological systems (Voicescu & Bandula, 2015).

Antimicrobial Properties

Certain dihydroxyflavone derivatives, like 6,7-Dihydroxyflavone, enhance the susceptibility of bacteria like Staphylococcus aureus to antibiotics, suggesting potential use in combating antibiotic resistance (Sato et al., 2004).

Safety And Hazards

3’,6-Dihydroxyflavone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While there is a significant amount of research on the anticancer properties of 3’,6-Dihydroxyflavone, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Future research could also explore the possibility of glycosylation of 3’,6-Dihydroxyflavone .

properties

IUPAC Name

6-hydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLLABKHTFWHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350942
Record name 3',6-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,3'-Dihydroxyflavone

CAS RN

71592-46-6
Record name 3',6-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
S Medhe, P Bansal, MM Srivastava - Applied Nanoscience, 2014 - Springer
The antioxidative effect of selected dietary compounds (3,6-dihydroxyflavone, lutein and selenium methyl selenocysteine) was determined in single and combination using DPPH (2,2-…
Number of citations: 75 link.springer.com
X Peng, H Chang, J Chen, Q Zhang… - BMC …, 2017 - bmccancer.biomedcentral.com
Breast cancer is the common cancer in China. In previous study, we determined that 3,6-dihydroxyflavone (3,6-DHF) increases miR-34a significantly in breast carcinogenesis, but the …
Number of citations: 23 bmccancer.biomedcentral.com
J Chen, H Chang, X Peng, Y Gu, L Yi, Q Zhang, J Zhu… - Scientific reports, 2016 - nature.com
The epithelial to mesenchymal transition (EMT) is a critical developmental program in cancer stem cell (CSC) maintenance and in cancer metastasis. Here, our study found that 3,6-DHF …
Number of citations: 33 www.nature.com
H Chang, H Lin, L Yi, J Zhu, Y Zhou, M Mi… - European journal of …, 2010 - Elsevier
We have previously selected a promising anti-cancer agent 3,6-dihydroxyflavone by pharmacodynamic experiments. In the present study, we investigated its pro-apoptosis mechanisms …
Number of citations: 46 www.sciencedirect.com
X Peng, H Chang, Y Gu, J Chen, L Yi, Q Xie… - Cancer Prevention …, 2015 - AACR
Our previous study selected a promising chemopreventive agent 3,6-dihydroxyflavone (3,6-DHF) and found that 3,6-DHF significantly upregulates miR-34a and downregulates miR-21 …
Number of citations: 37 aacrjournals.org
MM Yu, QM Zhou - European Review for Medical & …, 2018 - search.ebscohost.com
OBJECTIVE: Endometriosis is a common disease in women of reproductive age. Characteristics of endometriosis include invasion, metastasis, and recurrence, which are similar to …
Number of citations: 17 search.ebscohost.com
C Hui, F Yujie, Y Lijia, Y Long… - Breast cancer …, 2012 - breast-cancer-research …
miRNAs are very important regulators in biological processes such as development, cellular differentiation, and carcinogenesis. Given the important role of miRNAs in tumorigenesis …
E Lee, KW Jeong, HN Jnawali, A Shin, YS Heo, Y Kim - Molecules, 2014 - mdpi.com
Previously we have shown that 3,6-dihydroxyflavone (3,6-DHF) is a potent agonist of the human peroxisome proliferator-activated receptor (hPPAR) with cytotoxic effects on human …
Number of citations: 21 www.mdpi.com
M Voicescu, R Bandula - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
Photophysical properties of a bioactive flavonol which can be used as a model for polyhydroxylated natural flavonols, 3,6-diHydroxyflavone (3,6-diHF) in cyclodextrins (CDs)/bovine …
Number of citations: 10 www.sciencedirect.com
JY Lee, EJ Lee, KW Jeong, YM Kim - Bulletin of the Korean …, 2011 - researchgate.net
Three types of β-ketoacyl acyl carrier protein synthase (KAS) are important for overcoming the bacterial resistance problem. Recently, we reported the discovery of a antimicrobial …
Number of citations: 9 www.researchgate.net

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